molecular formula C28H33NO2 B15201896 trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol

trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol

Cat. No.: B15201896
M. Wt: 415.6 g/mol
InChI Key: UUCCCVCIZKKOEK-IAPPQJPRSA-N
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Description

trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol: is a complex organic compound with the molecular formula C28H33NO2. It is known for its applications in biochemical and pharmaceutical research, particularly in the study of proteomics .

Preparation Methods

The synthesis of trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol involves several steps. One common method includes the reaction of 3-methoxybenzaldehyde with cyclohexanone in the presence of a base to form an intermediate. This intermediate is then reacted with N,N-dibenzylamine under specific conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions but can include various substituted derivatives of the original compound .

Scientific Research Applications

trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to them, thereby affecting various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol include:

  • trans-2-[(N,N-Dibenzylamino)methyl]-1-(4-methoxyphenyl)cyclohexanol
  • trans-2-[(N,N-Dibenzylamino)methyl]-1-(2-methoxyphenyl)cyclohexanol

These compounds share similar structures but differ in the position of the methoxy group on the phenyl ring. This difference can affect their chemical properties and biological activities, making this compound unique in its specific applications .

Properties

Molecular Formula

C28H33NO2

Molecular Weight

415.6 g/mol

IUPAC Name

(1R,2R)-2-[(dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol

InChI

InChI=1S/C28H33NO2/c1-31-27-17-10-16-25(19-27)28(30)18-9-8-15-26(28)22-29(20-23-11-4-2-5-12-23)21-24-13-6-3-7-14-24/h2-7,10-14,16-17,19,26,30H,8-9,15,18,20-22H2,1H3/t26-,28+/m1/s1

InChI Key

UUCCCVCIZKKOEK-IAPPQJPRSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@]2(CCCC[C@@H]2CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCCC2CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O

Origin of Product

United States

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